An In-depth Technical Guide to (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid: Synthesis, Characterization, and Application
An In-depth Technical Guide to (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid: Synthesis, Characterization, and Application
For inquiries regarding (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid (CAS No. 1145786-45-3), please contact our technical support team. This document serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists, providing expert insights into the synthesis, properties, and applications of this versatile building block.
Introduction: A Privileged Scaffold in Modern Drug Discovery
(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid belongs to the class of arylboronic acids, which are foundational reagents in modern organic synthesis. Their prominence is largely due to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.[1] The subject molecule is distinguished by its unique substitution pattern: a methoxy group and a 4-methylimidazole moiety. The imidazole ring, in particular, is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules due to its ability to engage in various biological interactions.[2] This combination of a reactive boronic acid function with a pharmacologically relevant imidazole scaffold makes this compound a high-value intermediate for the synthesis of complex molecules targeting a range of therapeutic areas, including oncology and inflammatory diseases.[3]
This guide provides a detailed examination of the compound, with a focus on its synthetic pathway, analytical characterization, and practical applications, grounded in established chemical principles.
Physicochemical & Spectroscopic Data
A summary of the key properties for (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is presented below. These values are critical for reaction planning, analytical method development, and quality control.
| Property | Value | Source |
| CAS Number | 1145786-45-3 | [2] |
| Molecular Formula | C₁₁H₁₃BN₂O₃ | [2] |
| Molecular Weight | 232.04 g/mol | [2] |
| Monoisotopic Mass | 232.1019224 Da | [2] |
| Predicted pKa | 7.93 ± 0.17 | [2] |
| Topological Polar Surface Area | 67.5 Ų | [2] |
| Rotatable Bond Count | 3 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
Strategic Synthesis Pathway
The synthesis of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a multi-step process that hinges on the strategic installation of the boronic acid moiety onto a pre-functionalized heterocyclic scaffold. The most logical and industrially scalable approach involves a two-stage sequence: first, the synthesis of a key aryl bromide intermediate, followed by a lithium-halogen exchange and subsequent borylation.
This pathway is advantageous as it utilizes commercially available starting materials and employs a well-established and robust chemical transformation—lithiation-borylation—for the final, critical bond formation.
Stage 1: Synthesis of Precursor 1-(4-Bromo-2-methoxyphenyl)-4-methyl-1H-imidazole (CAS 870838-56-5)
The initial stage involves the construction of the imidazole ring onto the brominated aniline backbone. This is a crucial step that establishes the core structure of the molecule. While multiple methods exist for imidazole synthesis, a common approach involves the condensation of an aniline derivative with reagents that provide the remaining carbon atoms of the heterocycle.
Protocol 1: Imidazole Ring Formation
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Rationale: This protocol is based on established methods for N-arylimidazole synthesis. The reaction of 4-bromo-2-methoxyaniline with chloroacetone and a formamide equivalent (or subsequent cyclization agent) builds the substituted imidazole ring. The methoxy group provides steric and electronic influence, while the bromo-substituent serves as the essential handle for the subsequent borylation step.
-
Step-by-Step Methodology:
-
To a solution of 4-bromo-2-methoxyaniline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add chloroacetone (1.1 eq).
-
Add a non-nucleophilic base, such as sodium bicarbonate or potassium carbonate (2.5 eq), to the mixture.
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The reaction mixture is heated to facilitate the initial N-alkylation. The progress is monitored by TLC or LC-MS.
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Upon consumption of the starting aniline, reagents for cyclization, such as formamide or an equivalent, are added, and heating is continued to drive the formation of the imidazole ring.
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After the reaction is complete, the mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product, 1-(4-bromo-2-methoxyphenyl)-4-methyl-1H-imidazole, is purified by column chromatography on silica gel or by recrystallization to yield the pure precursor.[4]
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Stage 2: Lithiation-Borylation to Yield the Final Product
This stage is the cornerstone of the synthesis, converting the chemically stable aryl bromide into the versatile arylboronic acid. The process relies on a lithium-halogen exchange at cryogenic temperatures to generate a transient aryllithium species, which is immediately trapped by an electrophilic boron source.
Protocol 2: Directed Ortho-Lithiation and Borylation
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Rationale: The use of n-butyllithium (n-BuLi) at -78 °C is a standard and highly effective method for lithium-halogen exchange on electron-rich or heteroatom-containing aromatic systems.[5] The extremely low temperature is critical to prevent side reactions and decomposition of the highly reactive aryllithium intermediate. Triisopropyl borate is used as the boron electrophile, which, after acidic work-up, hydrolyzes to the desired boronic acid.[6]
-
Step-by-Step Methodology:
-
Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the precursor, 1-(4-bromo-2-methoxyphenyl)-4-methyl-1H-imidazole (1.0 eq), and dissolved in anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath. Maintaining this temperature is crucial for the reaction's success.
-
Lithiation: n-Butyllithium (typically a 1.6 M or 2.5 M solution in hexanes, 1.1 eq) is added dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at -78 °C for 1 hour to ensure complete formation of the aryllithium species.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. The mixture is stirred for an additional 1-2 hours at this temperature before being allowed to warm slowly to room temperature.
-
Hydrolysis (Work-up): The reaction is carefully quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl). The mixture is stirred vigorously until two clear phases are observed. The pH should be adjusted to be acidic (pH ~2-3) to ensure complete hydrolysis of the boronate ester to the boronic acid.
-
Isolation: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude solid is often purified by trituration with a solvent mixture (e.g., diethyl ether/hexanes) or by recrystallization to afford (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid as a solid.
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Applications in Suzuki-Miyaura Cross-Coupling
The primary application for this boronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or heteroaryl halide (or triflate), providing a direct route to complex biaryl structures that are common motifs in pharmaceutical agents.[7]
The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8] The choice of catalyst, ligand, base, and solvent is critical and must be optimized for the specific coupling partners to achieve high yields and purity.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions must be observed.
-
Hazard Identification: Boronic acids are generally classified as irritants. They may cause skin, eye, and respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling this compound. Work should be conducted in a well-ventilated fume hood.[9]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Boronic acids can be susceptible to dehydration, which can lead to the formation of boroxines (trimeric anhydrides). While this process is often reversible upon exposure to water during reaction work-up, consistent storage in a dry environment is recommended for maintaining quality.
Conclusion
(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a strategically important building block for drug discovery and organic synthesis. Its preparation via a robust lithiation-borylation sequence from an accessible aryl bromide precursor makes it a readily available intermediate. Its utility in palladium-catalyzed cross-coupling reactions provides chemists with a powerful tool to synthesize novel and complex molecular architectures containing the medicinally significant imidazole moiety. This guide provides the foundational knowledge required for the effective synthesis, handling, and application of this valuable compound.
References
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- Aggarwal, V. K., et al. (2015). Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation–Protodeboronation Methodology.
- Aggarwal, V. K., et al. (2017).
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LookChem. (n.d.). Cas 1145786-23-7, 6-[4-(4-methyl-1H-imidazol-1-yl)-3-(methyloxy)phenyl]-N-[(1R)-2-(methyloxy)-1-phenylethyl]-3-pyridazinamine. Retrieved from [Link]
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MDPI. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Retrieved from [Link]
- Google Patents. (n.d.). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
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National Center for Biotechnology Information. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of biologically active boron-containing compounds. Retrieved from [Link]
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